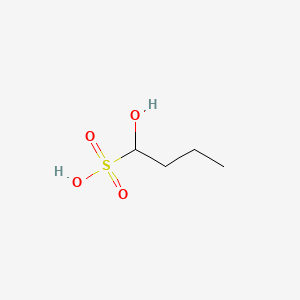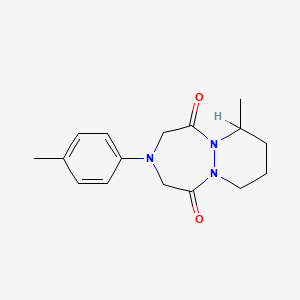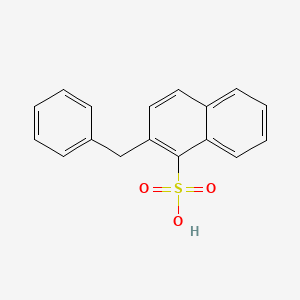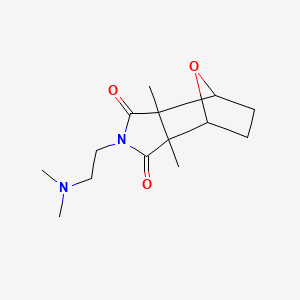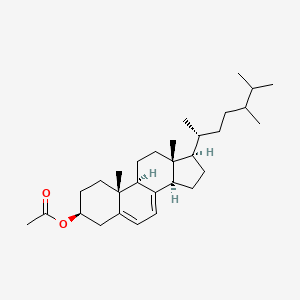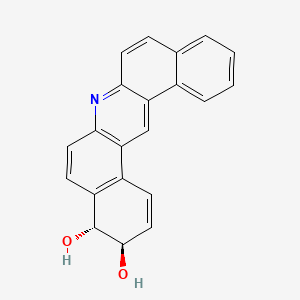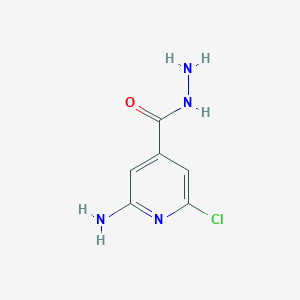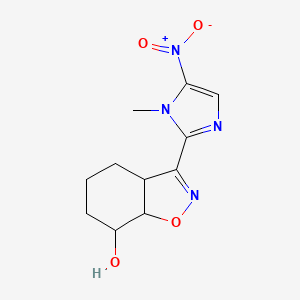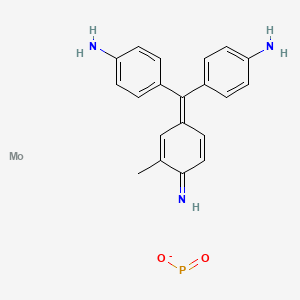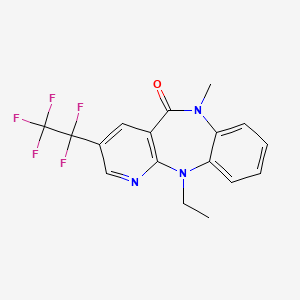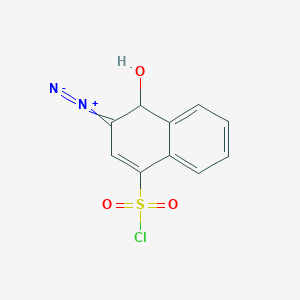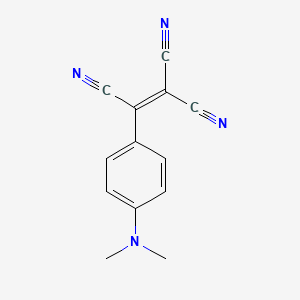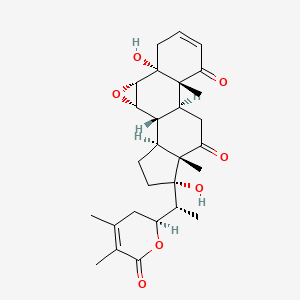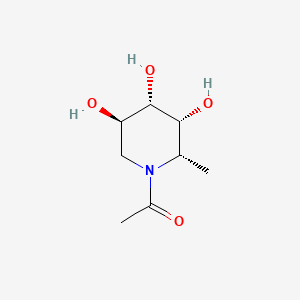
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol is a polyhydroxylated piperidine derivative. This compound is known for its potent inhibitory effects on specific glycosidases, particularly α-L-fucosidase. It has garnered significant interest in the fields of medicinal chemistry and biochemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol can be synthesized through multiple routes. One common method involves the use of methyl α-D-glucopyranoside as a starting material. The synthesis typically includes the following steps:
Protection: The hydroxyl groups of methyl α-D-glucopyranoside are protected using isopropylidene groups.
Reduction: The protected intermediate undergoes reduction to form 2,3-O-isopropylidene-D-lyxono-1,4-lactone.
Imination: The lactone is then converted to 1,5-dideoxy-1,5-imino-3,4-O-isopropylidene-L-fucitol.
Deprotection: Finally, the isopropylidene groups are removed to yield this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol primarily undergoes substitution reactions due to the presence of its imino and hydroxyl groups. It can also participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides for N-alkylation reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products
The major products formed from these reactions include various N-alkylated derivatives and oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other glycosidase inhibitors.
Biology: It serves as a tool for studying glycosidase activity and inhibition.
Medicine: The compound is investigated for its potential to treat diseases related to glycosidase dysfunction, such as lysosomal storage disorders.
Industry: It is used in the development of diagnostic tools and affinity ligands
Mecanismo De Acción
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol exerts its effects by inhibiting glycosidases, particularly α-L-fucosidase. The compound binds to the active site of the enzyme, forming an ion-pair with a carboxylate group in the active site. This competitive inhibition prevents the enzyme from hydrolyzing its natural substrates .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dideoxy-1,5-imino-D-glucitol: Another glycosidase inhibitor with a similar structure but different specificity.
Deoxymannojirimycin: A potent inhibitor of α-D-mannosidase, structurally related to N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol.
Uniqueness
This compound is unique due to its high specificity for α-L-fucosidase and its potential therapeutic applications in treating glycosidase-related disorders. Its structure allows for selective inhibition, making it a valuable tool in both research and potential clinical applications .
Propiedades
Número CAS |
117894-15-2 |
|---|---|
Fórmula molecular |
C8H15NO4 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-[(2S,3R,4S,5R)-3,4,5-trihydroxy-2-methylpiperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO4/c1-4-7(12)8(13)6(11)3-9(4)5(2)10/h4,6-8,11-13H,3H2,1-2H3/t4-,6+,7+,8-/m0/s1 |
Clave InChI |
GABNCVVJUQVULK-IHBLQFBFSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H](CN1C(=O)C)O)O)O |
SMILES canónico |
CC1C(C(C(CN1C(=O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)
